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1-(Trifluoromethyl)-1,4-diazepane

Cat. No.: B13201971
M. Wt: 168.16 g/mol
InChI Key: DYMVMMYIRKOZRT-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic Chemistry

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are fundamental building blocks in chemistry. numberanalytics.comnumberanalytics.com Their prevalence is notable in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs feature a nitrogen-containing heterocyclic ring, highlighting their importance in drug design. msesupplies.com

The value of nitrogen heterocycles stems from their diverse properties and reactivity. numberanalytics.com The nitrogen atom can influence the electronic distribution within the ring, leading to unique reactivity and stability. numberanalytics.com These compounds can serve as versatile intermediates, catalysts, or the final active products in a wide array of chemical reactions. numberanalytics.com In materials science, nitrogen heterocycles are used to create functional materials like conducting polymers and dyes, and they act as ligands in catalysis to improve the activity and selectivity of metal catalysts. numberanalytics.comfrontiersin.org

Impact of Trifluoromethyl Groups on Molecular Design and Properties

The incorporation of a trifluoromethyl (-CF3) group is a critical strategy in modern molecular design, particularly in medicinal chemistry. hovione.com This group imparts a unique combination of properties that can profoundly alter a molecule's behavior. mdpi.com The -CF3 group is highly electronegative and electron-withdrawing, which can influence the reactivity of adjacent functional groups. mdpi.comnih.gov

One of the most significant effects of the trifluoromethyl group is the enhancement of lipophilicity (the ability to dissolve in fats and lipids), which can improve a molecule's ability to cross biological membranes. mdpi.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group metabolically stable. mdpi.com This stability can reduce the rate of drug metabolism, potentially increasing its half-life in the body. mdpi.com The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group, because of its steric similarity, allowing chemists to fine-tune a molecule's properties to enhance its interaction with biological targets. mdpi.com

Overview of 1,4-Diazepane Scaffold in Chemical Innovation

The 1,4-diazepane, also known as homopiperazine, is a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions. wikipedia.org This structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown a wide range of biological activities. nih.gov The diazepane ring offers a flexible yet constrained conformation, which is advantageous for binding to biological targets like receptors and enzymes.

The 1,4-diazepane scaffold is a key component in several pharmaceutical agents. wikipedia.org Its derivatives have been investigated for potential applications in treating neurological disorders. smolecule.com The two nitrogen atoms in the ring provide handles for further chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery. nih.gov Beyond medicine, the 1,4-diazepane structure is studied as a chelating ligand capable of binding to metal ions. wikipedia.org It also serves as a key intermediate in the synthesis of more complex molecules and bifunctional chelating agents used in molecular imaging. mdpi.com

Detailed Research Findings

While direct and extensive research literature specifically on 1-(Trifluoromethyl)-1,4-diazepane is limited, its chemical properties and potential research applications can be inferred from the well-documented characteristics of its constituent parts.

The introduction of a trifluoromethyl group directly onto one of the nitrogen atoms of the 1,4-diazepane ring is expected to have significant electronic and physical consequences. The strong electron-withdrawing nature of the -CF3 group would decrease the basicity of the nitrogen atom to which it is attached. This modification could be leveraged to fine-tune the pKa of the molecule, which is a critical parameter for its behavior in biological systems.

The synthesis of this compound would likely involve the reaction of 1,4-diazepane with a trifluoromethylating agent. Various methods have been developed for the trifluoromethylation of heteroatoms and heterocyclic compounds, offering potential routes to this target molecule. rsc.orgmdpi.com

The resulting compound would merge the structural features of the diazepane scaffold with the unique properties conferred by the -CF3 group. Research on analogous structures, such as 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, suggests that such molecules are of interest for their potential effects on the central nervous system. smolecule.com The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which could contribute to the therapeutic potential of such compounds. smolecule.com Therefore, this compound is a logical target for synthesis and evaluation in drug discovery programs, particularly those targeting neurological or psychiatric disorders.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₉F₃N₂
Molar Mass 168.14 g/mol
Appearance Likely a solid or liquid at room temperature
Structure A seven-membered diazepane ring with a CF₃ group on one nitrogen

Note: Some properties are theoretical and based on the chemical structure.

Table 2: Comparative Impact of Trifluoromethyl Group on Molecular Properties

Property1,4-DiazepaneThis compound (Predicted)Rationale for Change
Lipophilicity (LogP) LowIncreasedThe -CF3 group is highly lipophilic. mdpi.comnih.gov
Basicity (pKa of N1) BasicSignificantly ReducedThe -CF3 group is strongly electron-withdrawing. mdpi.com
Metabolic Stability ModerateIncreasedThe C-F bond is very strong, resisting metabolic breakdown. mdpi.com
Reactivity Nucleophilic nitrogensReduced nucleophilicity at N1Electron density on N1 is withdrawn by the -CF3 group.

Note: Values for this compound are predicted based on established chemical principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F3N2 B13201971 1-(Trifluoromethyl)-1,4-diazepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(trifluoromethyl)-1,4-diazepane

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-4-1-2-10-3-5-11/h10H,1-5H2

InChI Key

DYMVMMYIRKOZRT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(F)(F)F

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 1 Trifluoromethyl 1,4 Diazepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-(trifluoromethyl)-1,4-diazepane derivatives. Through the analysis of different nuclei, a comprehensive understanding of the molecular structure can be achieved.

Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their spatial relationships. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the diazepane ring and any substituents.

The diazepane ring itself, being a seven-membered ring, can adopt various conformations, which can lead to complex splitting patterns and chemical shift nonequivalence for the methylene (B1212753) protons. madridge.org The protons on the carbons adjacent to the nitrogen atoms typically appear as multiplets in the range of 2.5-4.0 ppm. The specific chemical shifts and coupling constants are sensitive to the nature and orientation of substituents on the diazepane ring. For instance, in 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, the benzylic protons would present a characteristic singlet or a pair of doublets, providing evidence for the connection between the phenylmethyl group and the diazepane nitrogen. smolecule.comchemicalbook.com

Table 1: Representative ¹H NMR Data for a Substituted 1,4-Diazepane Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.20-7.60Multiplet-
Benzyl-CH₂3.65Singlet-
Diazepane-CH₂ (adjacent to N-substituent)2.80-3.00Multiplet-
Diazepane-CH₂2.60-2.80Multiplet-
Diazepane-NH1.80Broad Singlet-
Note: This is a representative table. Actual values can vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

For this compound derivatives, the ¹³C NMR spectrum will show signals for the carbons of the diazepane ring, typically in the range of 40-60 ppm. The carbon of the trifluoromethyl group (CF₃) is also observable and exhibits a characteristic quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon is highly informative about the electronic effects of the CF₃ group. Aromatic carbons from a phenyl substituent would appear in the downfield region, typically between 120 and 140 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon Assignment Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
Trifluoromethyl Carbon (CF₃)120-130Quartet (q)
Aromatic Carbons (C-H)125-135Singlet or Doublet
Aromatic Carbons (C-CF₃, C-N)130-145Singlet or Quartet
Diazepane Carbons (C-N)40-60Singlet
Note: These are general ranges and can be influenced by substitution patterns and solvent effects.

Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for studying trifluoromethylated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum will typically show a singlet for the three equivalent fluorine atoms of the CF₃ group.

The chemical shift of this singlet is highly sensitive to the electronic environment of the trifluoromethyl group. rsc.orgresearchgate.net Any changes in the substitution pattern on the diazepane ring or on an attached aromatic ring that influence the electron density at the CF₃ group will be reflected in the ¹⁹F chemical shift. This makes ¹⁹F NMR an excellent probe for studying electronic effects and for monitoring reactions involving the trifluoromethyl group. mdpi.com

Table 3: Typical ¹⁹F NMR Data for a Trifluoromethyl-Containing Compound

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity
-CF₃-60 to -65Singlet
Note: The chemical shift is referenced to an external standard, commonly CFCl₃. The exact value depends on the specific molecular structure.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton-proton networks within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different fragments of the molecule, such as linking a substituent to the diazepane ring or confirming the position of the trifluoromethyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the IR spectrum of a this compound derivative, one would expect to see characteristic absorption bands. The C-H stretching vibrations of the methylene groups in the diazepane ring and any alkyl substituents typically appear in the region of 2850-3000 cm⁻¹. The N-H stretching vibration of a secondary amine in the diazepane ring would be observed as a band in the range of 3300-3500 cm⁻¹. mdpi.com The strong C-F stretching vibrations of the trifluoromethyl group are a key feature and are usually found in the 1100-1300 cm⁻¹ region. mdpi.com

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum.

Table 4: Key IR Absorption Bands for this compound Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300-3500Medium
C-H Stretch (aliphatic)2850-3000Medium to Strong
C-F Stretch (trifluoromethyl)1100-1300Strong
C-N Stretch1000-1250Medium
Note: The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. miamioh.edu

The fragmentation of this compound derivatives under electron ionization (EI) or electrospray ionization (ESI) would be expected to follow predictable pathways. mdpi.com Cleavage of the bonds adjacent to the nitrogen atoms (α-cleavage) is a common fragmentation pathway for amines. mdpi.com The loss of the trifluoromethyl group or fragments from the diazepane ring can also be observed. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the proposed structure. docbrown.info For instance, the presence of a fragment ion corresponding to the loss of a CF₃ group would strongly support the presence of this moiety in the molecule.

Table 5: Potential Fragmentation Pathways in the Mass Spectrum of a this compound Derivative

Fragmentation Process Resulting Fragment Significance
α-Cleavage at N-1Loss of a radical from a C-C bond adjacent to N-1Confirms the substitution pattern at N-1
Cleavage of the N-substituentLoss of the entire substituent at N-1 or N-4Identifies the substituent
Ring Opening and FragmentationVarious smaller fragments from the diazepane ringProvides information about the ring structure
Loss of CF₃[M - CF₃]⁺Confirms the presence of a trifluoromethyl group
Note: The observed fragments and their relative abundances depend on the ionization method and the specific structure of the derivative.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecular conformation. For derivatives of 1,4-diazepane, this technique reveals the preferred ring conformations and the spatial arrangement of substituents.

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of substituents, including the sterically demanding and highly electronegative trifluoromethyl group, plays a crucial role in determining the lowest energy conformation in the crystalline state.

In another relevant example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reveals that the seven-membered 1,4-diazepane ring adopts a chair conformation. nih.gov In this structure, the substituents on the ring occupy equatorial positions to minimize steric hindrance. The puckering parameters for the diazepane ring in this molecule have been determined, providing a quantitative description of the chair shape. nih.gov It is anticipated that the trifluoromethyl group at the N1 position of this compound would significantly influence the conformational equilibrium, with the specific preference for a chair, boat, or twist-boat form being dependent on the other substituents and the potential for intramolecular interactions. The CF3 group's influence on the conformation of other heterocyclic rings has been noted, often altering the preferred geometry compared to its methyl analogue.

A hypothetical chair conformation for a this compound derivative is presented in the table below, illustrating key structural parameters that would be determined through X-ray crystallography.

ParameterDescriptionExpected Value/Range
Ring ConformationThe overall shape of the diazepane ring.Chair, Twist-Boat, or Boat
N1-C(CF3) Bond LengthThe distance between the nitrogen atom and the trifluoromethyl carbon.~1.47 Å
C-F Bond LengthsThe lengths of the carbon-fluorine bonds in the CF3 group.~1.34 - 1.36 Å mdpi.com
F-C-F Bond AnglesThe angles between the fluorine atoms in the CF3 group.~106 - 108° mdpi.com
Torsion AnglesDihedral angles defining the ring's pucker and substituent orientation.Dependent on conformation

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. These interactions are fundamental to the stability of the crystal and can influence physical properties such as solubility and melting point. The trifluoromethyl group, with its highly polarized C-F bonds, can participate in various non-covalent interactions.

In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the molecules form dimers through intermolecular N-H···O hydrogen bonds. nih.gov The crystal packing is further stabilized by C-H···O hydrogen bonds and C-Cl···π interactions. nih.gov For this compound derivatives, one would expect a different set of dominant intermolecular interactions due to the presence of the CF3 group.

Interaction TypeDescriptionPotential in CF3-diazepane Derivatives
Hydrogen BondingN-H···O/N, C-H···O/N, C-H···FC-H···F and N-H···F bonds are expected.
Dipole-DipoleInteractions between polar groups.Strong interactions involving the CF3 group are likely.
van der WaalsWeak, non-specific attractive forces.Present throughout the crystal lattice.
π-π StackingInteractions between aromatic rings.Possible if aromatic substituents are present.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment and Absolute Configuration Determination

When a 1,4-diazepane derivative is chiral, either due to the presence of stereogenic centers on the ring or due to atropisomerism, determining its enantiomeric purity and absolute configuration is crucial. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. wikipedia.orgcas.cz

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum of an unknown sample with that of a known standard, its enantiomeric purity can be determined.

Furthermore, by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific absolute configuration (R or S), the absolute configuration of the molecule can be assigned. wikipedia.orgresearchgate.net This approach is particularly valuable when single crystals suitable for X-ray crystallography are not available. For flexible molecules like 1,4-diazepanes, this process involves calculating the ECD spectra for a representative ensemble of low-energy conformations.

VCD, the infrared analogue of ECD, provides information about the stereochemistry based on the vibrational transitions of the molecule. It is highly sensitive to the conformational intricacies of flexible molecules.

While specific chiroptical studies on this compound are not documented, the principles have been successfully applied to other chiral benzodiazepines and related heterocyclic systems. nih.govresearchgate.net For a chiral derivative of this compound, one would expect a characteristic ECD spectrum that could be used for both enantiomeric purity and absolute configuration determination, following established methodologies. wikipedia.orgcas.cz

TechniqueApplicationInformation Obtained
Electronic Circular Dichroism (ECD)Enantiomeric Purity & Absolute ConfigurationSign and magnitude of Cotton effects.
Vibrational Circular Dichroism (VCD)Conformational and Configurational AnalysisDifferential absorption in the infrared region.
Optical Rotatory Dispersion (ORD)Historical method for absolute configuration.Variation of optical rotation with wavelength.

Chemical Reactivity and Transformation Pathways of 1 Trifluoromethyl 1,4 Diazepane

Reactions at Nitrogen Centers

The 1,4-diazepane ring possesses two nitrogen atoms at positions 1 and 4. The nitrogen at the 1-position (N-1) is directly bonded to the trifluoromethyl group, while the nitrogen at the 4-position (N-4) is a secondary amine. This substitution pattern creates a significant difference in the electronic properties and, consequently, the chemical reactivity of the two nitrogen centers.

Table 1. Comparison of Predicted Reactivity at Nitrogen Centers of 1-(Trifluoromethyl)-1,4-Diazepane
PropertyN-1 Center (Attached to -CF₃)N-4 Center (Secondary Amine)
Nucleophilicity Significantly reduced due to the strong inductive electron-withdrawing effect of the CF₃ group.Typical of a secondary aliphatic amine; acts as the primary nucleophilic site.
Basicity Severely diminished; protonation is highly unfavorable.Moderately basic, similar to other cyclic secondary amines; readily forms ammonium (B1175870) salts. libretexts.org
Susceptibility to Oxidation Resistant to oxidation due to low electron density.Can be oxidized to the corresponding N-oxide under standard conditions. acs.orgnih.gov

The nucleophilicity of an amine is dependent on the availability of the lone pair of electrons on the nitrogen atom. In this compound, the two nitrogen atoms exhibit vastly different nucleophilic characters.

N-4 Position : The nitrogen at the N-4 position behaves as a conventional secondary amine. Its lone pair is readily available to attack electrophilic centers. Consequently, this site is the primary locus for nucleophilic reactions such as alkylation, acylation, and Michael additions. For instance, reaction with alkyl halides would selectively yield 1-trifluoromethyl-4-alkyl-1,4-diazepanium salts.

N-1 Position : In stark contrast, the nitrogen atom at the N-1 position is directly attached to a trifluoromethyl group. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which significantly delocalizes the nitrogen's lone pair and drastically reduces its nucleophilicity. chinesechemsoc.orgchinesechemsoc.org As a result, the N-1 position is generally unreactive towards electrophiles under standard conditions. This electronic effect makes reactions at N-1 highly challenging. chinesechemsoc.org

The basicity of amines allows them to react with acids to form ammonium salts. This reactivity is also highly differentiated between the two nitrogen centers in this compound.

The N-4 nitrogen, with its localized lone pair, is the basic center of the molecule. It will readily react with Brønsted-Lowry acids, such as hydrochloric acid or sulfuric acid, to form the corresponding water-soluble 1-(trifluoromethyl)-1,4-diazepan-1-ium salt. libretexts.org This property is crucial for purification and handling of the compound.

Conversely, the basicity of the N-1 nitrogen is profoundly suppressed by the adjacent CF₃ group. chinesechemsoc.orgnih.gov The strong electron-withdrawing nature of the CF₃ group makes the lone pair on N-1 very weakly basic, and protonation at this site is not expected to occur under typical acidic conditions.

Amine oxidation is a common transformation that typically yields N-oxides. For this compound, this reaction is expected to occur selectively at the more nucleophilic N-4 position.

Treatment with common oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), would lead to the formation of this compound 4-oxide. acs.orgnih.gov The N-1 nitrogen, being electron-deficient, is resistant to electrophilic attack by the oxidant. This chemoselectivity is a known strategy in molecules that contain multiple amine sites of differing basicity and nucleophilicity. nih.gov

Table 2. Predicted Reactions at the N-4 Position
Reaction TypeReagent ExamplePredicted Product
AlkylationMethyl Iodide (CH₃I)4-Methyl-1-(trifluoromethyl)-1,4-diazepan-1-ium iodide
AcylationAcetyl Chloride (CH₃COCl)1-(4-(Trifluoromethyl)-1,4-diazepan-1-yl)ethan-1-one
Salt FormationHydrochloric Acid (HCl)1-(Trifluoromethyl)-1,4-diazepan-1-ium chloride
OxidationHydrogen Peroxide (H₂O₂)This compound 4-oxide

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which is a consequence of the strength of the carbon-fluorine bond. However, under specific and often forcing conditions, this group can undergo transformations.

Defluorination, the cleavage of a C-F bond, is a challenging transformation. The trifluoromethyl group is generally stable, but its decomposition can be induced. rsc.org

Base-Mediated Hydrolysis : While N-trifluoromethyl amines are generally more stable than their N-trichloromethyl analogues, they can be prone to hydrolysis under certain aqueous conditions. acs.org Strong basic conditions could potentially initiate a defluorination cascade, likely proceeding through an elimination mechanism. However, such reactions often require harsh conditions.

Reductive Defluorination : Another pathway for defluorination involves single-electron transfer (SET) to the trifluoromethyl group to generate a radical anion intermediate. rhhz.netresearchgate.net This intermediate can then eliminate a fluoride (B91410) ion to form a difluoromethyl radical, which can be further reduced or trapped. These reactions are typically mediated by photoredox catalysts or strong reducing agents.

Acid-Catalyzed Defluorination : Protolytic defluorination can occur in the presence of superacids. rsc.org This involves protonation of a fluorine atom, leading to the loss of hydrogen fluoride (HF) and the formation of a cationic intermediate. This pathway is generally not applicable under standard laboratory conditions.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. This inherent strength renders the C-F bonds in the trifluoromethyl group largely unreactive towards most chemical reagents. rhhz.netnih.gov

Selective functionalization of a single C-F bond in a CF₃ group is a significant synthetic challenge. rsc.org The cleavage of the first C-F bond is the most difficult step; subsequent C-F bonds in the resulting difluoro- and monofluoro- species are progressively weaker and more reactive. This often leads to a mixture of products or complete removal of all fluorine atoms rather than selective transformation. researchgate.net Radical-based methods have shown the most promise for achieving controlled C-F bond functionalization, but their application to aliphatic N-trifluoromethyl compounds is not extensively documented. rhhz.net

Ring Stability and Degradation Pathways of this compound

The introduction of a trifluoromethyl (CF₃) group onto the nitrogen atom of a heterocyclic system significantly influences its chemical properties, including the stability of the ring structure. In the case of this compound, the strong electron-withdrawing nature of the CF₃ group is expected to have a profound impact on the electron density of the diazepane ring, thereby affecting its susceptibility to various degradation pathways.

Hydrolytic Stability

Research indicates that N-trifluoromethyl amines are generally susceptible to hydrolysis, with the rate and extent of degradation being highly dependent on the pH of the medium. It has been observed that these compounds tend to be more labile under acidic conditions. For instance, a study on various N-trifluoromethyl secondary amines demonstrated a significant decrease in their concentration over time in a solution with a pH of 1.0. In contrast, greater stability was observed in neutral (pH 7.0 and 7.4) and basic (pH 10.0) media. Aromatic N-CF₃ amines have been found to exhibit higher resistance to acidic conditions compared to their alkyl-substituted counterparts nih.gov.

The proposed mechanism for the acid-catalyzed hydrolysis of N-trifluoromethyl amines involves the protonation of the nitrogen atom, followed by nucleophilic attack by water. This leads to the formation of an unstable intermediate that subsequently decomposes, cleaving the N-CF₃ bond. The electron-withdrawing trifluoromethyl group polarizes the N-C bond, making the carbon atom susceptible to nucleophilic attack.

Based on these findings, it can be inferred that the 1,4-diazepane ring in this compound is likely to undergo hydrolytic cleavage, particularly under acidic conditions. The degradation would likely result in the formation of the parent 1,4-diazepane and byproducts originating from the trifluoromethyl group.

Table 1: Inferred Hydrolytic Stability of this compound at Room Temperature

pH ConditionExpected StabilityPostulated Major Degradation Products
Acidic (e.g., pH 1.0)Low1,4-Diazepane, Carbonyl difluoride, Hydrogen fluoride
Neutral (e.g., pH 7.0-7.4)Moderate to HighMinimal degradation
Basic (e.g., pH 10.0)HighMinimal degradation

Note: This table is based on data from analogous N-trifluoromethyl amines and represents a scientifically inferred projection in the absence of direct experimental data for this compound.

Thermolytic Decomposition

The thermal stability of heterocyclic compounds is a key factor in determining their suitability for various applications. The thermolytic decomposition of this compound is anticipated to be a complex process involving the cleavage of the weakest bonds within the molecule at elevated temperatures.

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available, general principles of thermal decomposition for similar heterocyclic and trifluoromethylated compounds can be applied. The decomposition of such compounds under inert atmospheres is often initiated by a radical mechanism, involving the homolytic cleavage of C-N and C-C bonds nih.gov.

In the context of this compound, the N-CF₃ bond is expected to be relatively strong. However, the C-N and C-C bonds within the diazepane ring are likely points of initial fragmentation upon heating. The decomposition pathway is expected to generate a variety of smaller volatile fragments. The presence of the trifluoromethyl group may also lead to the formation of fluorine-containing radical species, which can participate in subsequent secondary reactions.

Under oxidative conditions, the decomposition process is expected to be more complex, with the involvement of oxygen leading to the formation of a wider range of oxidation products, including various nitrogen and fluorine-containing oxides.

Table 2: Postulated Primary Thermolytic Decomposition Products of this compound

Decomposition ConditionPotential Primary Products
Inert Atmosphere (Pyrolysis)Trifluoromethyl radical (•CF₃), Diazepane ring fragments (e.g., ethylenediamine, propylene fragments), various nitrogen-containing radicals
Oxidative AtmosphereCarbon dioxide (CO₂), Water (H₂O), Nitrogen oxides (NOx), Hydrogen fluoride (HF), Carbonyl difluoride (COF₂)

Note: The listed products are postulated based on general principles of thermal decomposition of related organic compounds and await experimental verification for this compound.

Regioselectivity and Stereoselectivity in Chemical Transformations

The trifluoromethyl group is known to exert significant electronic and steric effects, which can profoundly influence the regioselectivity and stereoselectivity of chemical reactions involving the heterocyclic ring to which it is attached.

In the case of this compound, the strong electron-withdrawing nature of the CF₃ group reduces the nucleophilicity of the N1 nitrogen atom. This electronic effect is expected to direct incoming electrophiles to the more nucleophilic N4 position. For instance, in reactions such as alkylation or acylation, the formation of the N4-substituted product would be favored.

The steric bulk of the trifluoromethyl group can also play a role in directing the approach of reagents, potentially influencing the stereochemical outcome of reactions at or near the N1 position. However, due to the conformational flexibility of the seven-membered diazepane ring, predicting the precise stereochemical outcomes can be complex.

While specific studies on the regioselectivity and stereoselectivity of reactions involving this compound are limited, research on other substituted 1,4-diazepines and trifluoromethylated heterocycles provides a basis for predicting its reactivity. For example, in palladium-catalyzed cyclization reactions to form substituted 1,4-benzodiazepines, the electronic nature of substituents has been shown to play a key role in determining the regioselectivity of nucleophilic attack mdpi.com. Furthermore, stereoselective transformations of α-trifluoromethylated ketoximes to optically active amines have been successfully achieved, highlighting the potential for controlling stereochemistry in molecules containing a trifluoromethyl group adjacent to a nitrogen atom mst.edu.

Table 3: Predicted Regioselectivity in Electrophilic Addition to this compound

Reaction TypeReagentPredicted Major ProductRationale
AlkylationR-X4-Alkyl-1-(trifluoromethyl)-1,4-diazepaneN4 is more nucleophilic due to the electron-withdrawing CF₃ group at N1.
AcylationRCOCl4-Acyl-1-(trifluoromethyl)-1,4-diazepaneN4 is more nucleophilic due to the electron-withdrawing CF₃ group at N1.

Note: The predictions in this table are based on established principles of electronic effects in organic chemistry and require experimental validation for this compound.

Strategic Applications in Advanced Chemical Synthesis and Materials Design

Role as a Versatile Building Block in Complex Molecule Construction

The 1,4-diazepane core provides a flexible, seven-membered heterocyclic framework that is prevalent in various biologically active compounds. nih.govnih.gov The presence of two nitrogen atoms at the 1- and 4-positions offers multiple points for synthetic modification. The introduction of a trifluoromethyl group directly onto one of these nitrogens creates a specialized building block with distinct reactivity and properties, suitable for constructing sophisticated molecular systems.

The 1,4-diazepane skeleton is a viable component for the assembly of polycyclic and fused-ring systems. libretexts.org Synthetic strategies often involve creating the diazepine (B8756704) ring and then building additional rings onto its framework, or using the diazepine as part of a cyclization reaction to form a larger, fused structure. For instance, benzodiazepines are themselves a class of fused-ring systems, and further annulation can lead to more complex structures like pyridazino[3,4-b] nih.govontosight.aidiazepines. clockss.orgnih.gov Another approach involves the intramolecular C-N bond coupling of precursors to generate azetidine-fused 1,4-diazepine derivatives, which are polycyclic systems that can undergo further ring-opening reactions to create diverse functionalized benzodiazepines. nih.gov

While the diazepane framework is amenable to these transformations, the presence of the N-trifluoromethyl group on 1-(Trifluoromethyl)-1,4-diazepane introduces a significant electronic consideration. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov When attached to a nitrogen atom, it drastically reduces the nucleophilicity and basicity of that nitrogen. nih.govresearchgate.net This deactivation means that synthetic routes relying on the nucleophilic character of the N1 nitrogen would require harsher conditions or alternative activation strategies compared to those for a non-fluorinated or N-alkylated diazepane. Conversely, the secondary amine at the N4 position remains a reactive handle for building fused systems, allowing chemists to selectively functionalize one part of the molecule while the other is electronically deactivated. This differential reactivity can be strategically exploited in the synthesis of complex polycyclic structures. researchgate.netrsc.org

Macrocycles are of immense interest in drug discovery and materials science, and their synthesis often relies on the cyclization of linear precursors containing versatile building blocks. cam.ac.ukresearchgate.net The this compound scaffold is a potential candidate for incorporation into such linear precursors. The secondary amine at the N4 position provides a convenient attachment point for a long chain, which can then participate in a ring-closing reaction.

Several established macrocyclization strategies could theoretically employ this building block:

Ring-Closing Metathesis (RCM): The N4 amine could be alkylated or acylated with a chain bearing a terminal alkene. A second, similar chain could be attached elsewhere, allowing for an RCM reaction to form the large ring. cam.ac.uk

Azide-Alkyne Cycloaddition (CuAAC): The N4 position could be functionalized with a chain containing either an azide (B81097) or an alkyne, which would then "click" with a corresponding partner on another part of the linear precursor to form a triazole-containing macrocycle. researchgate.net

Macrolactamization: The N4 amine could act as a nucleophile in an intramolecular reaction with an activated carboxylic acid at the other end of a long chain to form a large lactam ring. cam.ac.uk

In all these potential applications, the this compound unit would be embedded within the final macrocyclic architecture, imparting the unique physicochemical properties discussed in the following section.

Modulation of Physicochemical Properties for Advanced Molecular Design

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry and materials science to deliberately alter a molecule's properties. mdpi.comnih.gov Attaching this group to the 1,4-diazepane ring profoundly modifies its characteristics.

Compound MoietySubstituent at N1Expected Impact on Lipophilicity (LogP)Rationale
1,4-Diazepane-HBaselineParent scaffold is relatively polar.
1-Methyl-1,4-diazepane-CH3Slight IncreaseAddition of a small alkyl group.
This compound-CF3Significant IncreaseThe CF3 group is highly lipophilic and hydrophobic. mdpi.comontosight.ai

The trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the three fluorine atoms. nih.govmdpi.com This is quantified by its positive Hammett constant (σ_p = +0.54), indicating strong electron withdrawal through inductive effects. wikipedia.org

When placed on the nitrogen atom of the 1,4-diazepane ring, the N-CF3 group has several profound electronic consequences:

Reduced Basicity: The electron density on the N1 nitrogen is severely diminished, making it significantly less basic and a much weaker nucleophile compared to a non-substituted or alkyl-substituted amine. nih.gov This drastically lowers the pKa of its conjugate acid.

Altered Hydrogen Bonding: The decreased electron density on N1 reduces its ability to act as a hydrogen bond acceptor.

Inductive Effects: The strong inductive pull of the CF3 group can influence the electronic character of the entire diazepane ring and adjacent parts of the molecule. nih.gov

These electronic modifications are crucial for designing molecules with specific target interactions, as they alter the strength of electrostatic and hydrogen bonding interactions, which are fundamental to molecular recognition in biological systems. mdpi.com

A primary reason for incorporating trifluoromethyl groups into molecules is to enhance their stability. mdpi.comrsc.org

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by enzymes like cytochrome P450. mdpi.com This often leads to a longer biological half-life for trifluoromethyl-containing drugs compared to their non-fluorinated analogues. nih.gov

Chemical Stability: While some simple N-trifluoromethyl amines can be susceptible to hydrolysis, N-CF3 heterocycles, particularly azoles, have demonstrated excellent stability in aqueous media. nih.govnih.gov This suggests that this compound, as a cyclic diamine, would possess reasonable chemical stability, making it a robust component for various applications. Trifluoromethylation is a known strategy to improve the thermal stability of compounds. pnas.orgnih.gov

Development of Novel Fluoroorganic Methodologies

The introduction of a trifluoromethyl (CF3) group into heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science, owing to the unique electronic properties this moiety imparts. The development of synthetic methodologies for accessing molecules such as this compound is part of a broader effort in fluoroorganic chemistry to create novel molecular entities with tailored properties. Research in this area focuses on both the direct trifluoromethylation of pre-formed heterocyclic rings and the construction of the ring system from trifluoromethyl-containing building blocks.

Methodologies for the synthesis of N-trifluoromethyl (N-CF3) heterocycles are generally categorized into two main strategies. mdpi.com The first involves the use of starting materials that already possess the N-CF3 motif to construct the heterocyclic ring. mdpi.com The second, and more common, approach is the introduction of the trifluoromethyl group onto a pre-existing nitrogen-containing molecule. mdpi.com This can be achieved through various trifluoromethylation reagents and protocols.

Direct C-H trifluoromethylation of heterocycles has emerged as a powerful tool, utilizing benchtop-stable trifluoromethyl radical sources. nih.gov These methods are often operationally simple, scalable, and can be performed at ambient temperatures on unprotected molecules, targeting the innately reactive positions of the substrate. nih.gov While much of this work has focused on heteroaromatic systems, the principles can be extended to saturated heterocycles like diazepane. The reactivity of the trifluoromethyl radical is distinct from that of aryl radicals, offering unique and complementary synthetic pathways. nih.gov

Furthermore, electrophilic trifluoromethylation represents another key approach. Reagents such as O-(trifluoromethyl)oxonium salts have been successfully used for the N-trifluoromethylation of pyridine (B92270) to form N-(trifluoromethyl)pyridinium salts. researchgate.net The development of similar electrophilic "CF3+" sources is crucial for the synthesis of compounds like this compound, where the nitrogen atom acts as a nucleophile.

Exploitation in Functional Material Science

The unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make trifluoromethylated heterocycles attractive candidates for the design of advanced functional materials. While specific research on the material applications of this compound is not extensively documented, the broader class of trifluoromethylated heterocycles and compounds containing diazepane rings shows significant potential in this field.

Compounds featuring a 1,4-diazepane ring have been noted for their ability to participate in the formation of supramolecular assemblies. smolecule.com These organized structures can be harnessed in the development of new materials with specific, pre-designed functions. smolecule.com The introduction of a trifluoromethyl group onto the diazepane scaffold could further influence the intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, that govern the formation and properties of these assemblies. This could lead to materials with novel optical, electronic, or recognition properties.

Moreover, trifluoromethylated heterocycles are valuable building blocks in polymer science. For example, strained four-membered trifluoromethylated heterocycles can undergo facile ring-opening reactions, which can be exploited for the production of polymers or the synthesis of functionalized acyclic intermediates. researchgate.net Although 1,4-diazepane is a seven-membered ring and therefore not subject to the same degree of ring strain, the principle of using trifluoromethylated heterocyclic monomers to create functional polymers is well-established. A polymer incorporating the this compound unit could exhibit enhanced thermal stability, chemical resistance, and specific surface properties due to the presence of the CF3 group.

The table below summarizes the potential contributions of the trifluoromethyl-diazepane motif to the properties of functional materials, based on the established effects of these structural components in other molecular systems.

FeaturePotential Impact on Material PropertiesExample Application Area
Trifluoromethyl Group Increased thermal stability, enhanced hydrophobicity, altered electronic properties, improved metabolic stability in bioactive materials.High-performance polymers, functional coatings, materials for biomedical devices.
1,4-Diazepane Ring Ability to form supramolecular assemblies, act as a ligand for metal coordination, provide a flexible yet defined structural scaffold.Self-healing materials, sensors, catalysts, metal-organic frameworks (MOFs).
Combined Motif Creation of polymers with low surface energy, development of specific host-guest recognition systems, design of phase-transfer catalysts with enhanced stability.Advanced separation membranes, specialized liquid crystals, robust catalytic systems.

Further research into the synthesis and polymerization of monomers like this compound is required to fully explore and realize these potential applications in functional material science. The strategic incorporation of this and similar building blocks could pave the way for a new generation of advanced materials with precisely engineered characteristics.

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